6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide trihydrochloride
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Description
6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide, also known as A1, is a selective, competitive inhibitor of C1s . It was identified through a virtual screen for small molecules that interact with the C1s substrate recognition site .
Chemical Reactions Analysis
A1 has been shown to dose-dependently inhibit the classical pathway (CP) of complement activation by heparin-induced immune complexes, CP-driven lysis of Ab-sensitized sheep erythrocytes, CP activation in a pathway-specific ELISA, and cleavage of C2 by C1s .Mechanism of Action
Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide trihydrochloride involves the reaction of 4-phenylpiperazine with 3-cyanopyridine followed by the addition of hydrochloric acid and subsequent purification steps.", "Starting Materials": ["4-phenylpiperazine", "3-cyanopyridine", "hydrochloric acid"], "Reaction": ["Step 1: 4-phenylpiperazine is reacted with 3-cyanopyridine in the presence of a suitable solvent and a catalyst to form 6-(4-phenylpiperazin-1-yl)pyridine-3-carbonitrile.", "Step 2: The resulting product is then treated with hydrochloric acid to form the trihydrochloride salt of 6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide.", "Step 3: The product is then purified using standard techniques such as recrystallization or chromatography to obtain the final compound in pure form."] } | |
CAS No. |
1376162-36-5 |
Molecular Formula |
C16H22Cl3N5 |
Molecular Weight |
390.7 |
Purity |
95 |
Origin of Product |
United States |
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